molecular formula C14H20N2O4 B8696148 NSC 235196 CAS No. 41095-01-6

NSC 235196

Cat. No.: B8696148
CAS No.: 41095-01-6
M. Wt: 280.32 g/mol
InChI Key: HZKFYEQNQXDLJB-UHFFFAOYSA-N
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Description

Non-structural carbohydrates (NSCs), including soluble sugars (e.g., sucrose, glucose, fructose) and starch, are critical for plant growth, metabolism, and stress adaptation. They serve as energy reserves and osmolytes, enabling plants to respond dynamically to environmental fluctuations . NSC dynamics vary significantly across species, organs, and environmental conditions, reflecting diverse ecological strategies . For example, in drought-prone regions, NSC concentrations often increase to mitigate water stress , while in high-altitude environments, NSC allocation patterns challenge traditional "carbon limitation" hypotheses .

Properties

CAS No.

41095-01-6

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 5-acetyl-4-(butylamino)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-4-6-7-15-12-10(14(19)20-5-2)8-16-13(18)11(12)9(3)17/h8H,4-7H2,1-3H3,(H2,15,16,18)

InChI Key

HZKFYEQNQXDLJB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)NC=C1C(=O)OCC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 235196 typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require refluxing in organic solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

NSC 235196 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride, followed by nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

NSC 235196 has several scientific research applications:

Mechanism of Action

The mechanism of action of NSC 235196 involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Table 1: NSC Concentrations in Temperate Tree Species (g/100 g Dry Mass)

Species Soluble Sugars Starch Total NSC Organ with Highest NSC
Larix gmelinii 0.65–8.45 1.96–5.95 3.00–13.90 Roots
Quercus mongolica 2.10–7.80 2.30–6.20 4.40–14.00 Leaves
Pinus sylvestris 3.20–9.80 2.50–6.40 5.70–16.20 Trunk

Functional Implications of NSC Variation

  • Deciduous vs. Evergreen Species: Deciduous trees (e.g., Betula) generally have higher leaf NSC than evergreens (e.g., Pinus), likely due to shorter leaf lifespans and faster metabolic turnover .
  • Tropical vs. Temperate Species : NSC concentrations decline from temperate to tropical forests, correlating with warmer climates and reduced storage needs .

Organ-Specific NSC Distribution

NSC distribution within plants reflects organ-specific functions:

  • Leaves : Dominated by soluble sugars (e.g., 63.31 mg/g in temperate forests) for immediate metabolic use .
  • Trunks : Starch-rich (e.g., 8.3% NSC in tree bark) for long-term storage .
  • Roots : High starch reserves (e.g., 65.66 mg/g in Larix ) to support regrowth after disturbances .

Table 2: NSC Variation Across Organs in Yunnan Monsoon Evergreen Forest

Organ Soluble Sugars (mg/g) Starch (mg/g) Total NSC (mg/g)
Leaves 45.99–60.40 40.40–55.01 86.39–115.41
Roots 30.20–45.60 55.01–97.40 85.21–142.40
Trunk 20.10–35.80 30.50–45.60 50.60–81.40

Data source:

Environmental and Anthropogenic Influences on NSC

Drought Stress

  • Short-Term Drought : In Larix gmelinii , soluble sugars increase (8.98 mg/g under 100% rainfall exclusion) while starch declines, maintaining total NSC stability .
  • Long-Term Aridity : Pinus sylvestris in Inner Mongolia retains higher NSC than Populus and Larix principis-rupprechtii , highlighting species-specific drought adaptations .

Nutrient Availability

  • Nitrogen (N) and Phosphorus (P) : High N reduces NSC accumulation in Linum usitatissimum (胡麻) leaves, while P enhances it. NSC translocation to seeds improves yield under balanced N-P fertilization .

Contradictions and Emerging Insights

  • Latitudinal Gradients : NSC decreases from temperate to tropical forests, yet starch-to-soluble sugar ratios rise in warmer climates, indicating metabolic adjustments to temperature .

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Investigate bioavailability limitations (e.g., plasma protein binding, blood-brain barrier penetration) using PK/PD modeling. Compare tissue-specific drug concentrations via microdialysis .

Data Presentation and Validation

Q. What are best practices for presenting this compound data in peer-reviewed publications?

  • Include raw data tables (e.g., IC₅₀ values, statistical parameters) in supplementary materials. Use standardized diagrams (e.g., CONSORT flowcharts for animal studies) .

Q. How to address potential biases in this compound’s preclinical data interpretation?

  • Implement blinded analysis for subjective endpoints (e.g., tumor grading). Use independent replication labs and pre-register analytical pipelines .

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